N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide is a benzamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) ring, a 3-hydroxypropyl chain, and a 3-cyanobenzamide group. The 3-cyanobenzamide group introduces an electron-withdrawing cyano substituent, which may influence electronic properties and binding affinities. The 3-hydroxypropyl linker provides a hydrophilic region, likely affecting solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c19-10-12-2-1-3-14(8-12)18(22)20-7-6-15(21)13-4-5-16-17(9-13)24-11-23-16/h1-5,8-9,15,21H,6-7,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDTXRROKHRIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC(=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth.
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1. It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa. The compound’s interaction with TIR1 significantly enhances auxin response reporter’s transcriptional activity.
Biochemical Pathways
The compound’s action on the auxin receptor TIR1 affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes.
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide plays a role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), account for its ability to donate and accept electrons. This property is crucial for its interactions with various biomolecules.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, some compounds with similar structures have shown potent growth inhibition properties against human cancer cell lines. This compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. The compound’s ability to donate and accept electrons, as indicated by its HOMO and LUMO energies, contributes to its binding interactions with biomolecules. This can lead to enzyme inhibition or activation and changes in gene expression.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a hydroxylated propylene chain, suggest potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18N2O4
- Molecular Weight : Approximately 342.35 g/mol
- Structural Features :
- Benzamide backbone
- Hydroxypropyl side chain
- Benzo[d][1,3]dioxole ring
The biological activity of this compound may involve several mechanisms:
- Interaction with Biological Targets : The compound may modulate the activity of various enzymes and receptors due to its structural complexity.
- Cellular Effects : Preliminary studies indicate that it may influence cell signaling pathways related to apoptosis and cell cycle regulation.
- Transporter Modulation : Similar compounds have been shown to interact with ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in cancer cells.
Anticancer Potential
The compound's potential anticancer activity is noteworthy:
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells at the S phase, leading to reduced proliferation.
- Induction of Apoptosis : Preliminary findings indicate that it could trigger apoptosis in various cancer cell lines by disrupting microtubule assembly .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated related dioxole compounds showing significant antifungal activity against C. albicans and antibacterial effects against multiple strains. |
| Reported on the synthesis and characterization of benzamide derivatives with potential pharmacological effects. | |
| Highlighted the importance of structural features in enhancing biological activity, particularly in drug design for cancer therapies. |
Safety and Toxicity
While specific toxicity data for this compound are not extensively documented, general safety considerations include:
- Toxicity : As with many synthetic organic compounds, toxicity studies are essential to evaluate safe dosage levels.
- Reactivity : Potential hazards related to chemical reactivity should be assessed during handling and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Similarities: Both compounds contain a benzamide core and a hydroxylated alkyl chain. The hydroxyl group in both may act as a hydrogen-bond donor.
- Key Differences: The target compound has a benzodioxole ring and a cyano group, whereas ’s compound features a 3-methylbenzamide and a tertiary alcohol (2-hydroxy-1,1-dimethylethyl).
- Functional Implications :
Pyrazole Carboxamides ()
- Synthetic Methodology: Both compounds likely utilize carbodiimide-based coupling agents (e.g., EDCI/HOBT) for amide bond formation. The target’s synthesis could mirror the procedure in , substituting 3-cyanobenzoic acid and 3-(benzodioxol-5-yl)-3-hydroxypropylamine as reactants .
- Structural Contrasts :
Benzodioxole-Containing Analogs ()
- Shared Benzodioxole Motif: Compounds like (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one () share the benzodioxole ring, which is associated with enhanced metabolic stability and receptor binding in medicinal chemistry. The target’s benzodioxole may similarly improve pharmacokinetic properties compared to non-benzodioxole analogs .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
